Ezetimibe-d4 Diacetate is a deuterated derivative of Ezetimibe, a medication primarily used to reduce cholesterol absorption in the intestines. This compound is notable for its application in pharmacokinetic studies, particularly for assessing the bioavailability of drugs. Ezetimibe itself functions as an anti-hyperlipidemic agent, effectively lowering cholesterol levels by inhibiting the absorption of cholesterol at the brush border of the small intestine.
Ezetimibe-d4 Diacetate is synthesized from Ezetimibe through specific chemical modifications that incorporate deuterium, enhancing its stability and allowing for precise tracking in metabolic studies. The compound is commercially available from various chemical suppliers and is utilized in both research and clinical settings to study drug interactions and metabolic pathways.
Ezetimibe-d4 Diacetate falls under the category of pharmaceutical compounds, specifically classified as a lipid-lowering agent. It is also categorized as a labeled compound due to the presence of deuterium, which serves as a stable isotope marker in analytical chemistry.
The synthesis of Ezetimibe-d4 Diacetate involves several key steps:
The reaction conditions typically involve:
The resulting Ezetimibe-d4 Diacetate can be purified through techniques such as chromatography to isolate the desired product from by-products and unreacted materials.
Ezetimibe-d4 Diacetate has a complex molecular structure characterized by multiple functional groups. Its molecular formula is , with a molecular weight of approximately 497.52 g/mol. The presence of deuterium atoms is crucial for its application in pharmacokinetic studies.
The structural representation includes:
Ezetimibe-d4 Diacetate can participate in various chemical reactions typical for esters and amines:
The reactivity of Ezetimibe-d4 Diacetate is influenced by:
Ezetimibe-d4 Diacetate acts primarily by inhibiting the Niemann-Pick C1-like 1 protein (NPC1L1), which plays a crucial role in cholesterol absorption in the intestines. By blocking this protein, Ezetimibe reduces the uptake of dietary cholesterol and promotes increased clearance of cholesterol from the bloodstream.
The effectiveness of Ezetimibe-d4 Diacetate can be assessed through pharmacokinetic studies that measure parameters such as:
Relevant analyses include:
Ezetimibe-d4 Diacetate finds significant applications in scientific research, particularly in pharmacokinetics:
Ezetimibe-d4 Diacetate is a deuterium-labeled derivative of the cholesterol absorption inhibitor ezetimibe, specifically modified with four deuterium atoms at strategic positions. Its molecular formula is C28H21D4F2NO5, with a precise molecular weight of 497.52 g/mol [1] [9]. The isotopic labeling occurs exclusively on the 2,3,5,6 positions of the fluorophenyl ring attached to the azetidinone nitrogen, replacing all four hydrogen atoms with deuterium (denoted as tetradeuterio-4-fluorophenyl) [3] [6]. This targeted substitution maintains the core pharmacological structure while introducing a distinct mass signature essential for analytical differentiation. The diacetate moiety arises from acetylation of the two hydroxyl groups (–OH) in the parent ezetimibe structure, converting them to acetate esters (–OC(O)CH3) [3] [9].
Table 1: Molecular Specifications of Ezetimibe-d4 Diacetate
Property | Specification | Source |
---|---|---|
Molecular Formula | C28H21D4F2NO5 | [1] |
Molecular Weight | 497.52 g/mol | [1] [9] |
Deuterium Positions | 2,3,5,6 of the aniline-attached fluorophenyl ring | [3] [6] |
CAS Number | 1217861-13-6 (also cited: 163380-20-9) | [1] [3] |
The bioactivity of ezetimibe derivatives critically depends on their stereochemistry. Ezetimibe-d4 Diacetate retains the absolute configurations (2S,3R) for the azetidinone ring and (3S) for the 3-hydroxypropyl side chain of the parent molecule [3] [8]. These chiral centers dictate the three-dimensional orientation necessary for binding to the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol transporter. Deuterium substitution occurs at chemically inert sites – the aromatic hydrogens of the fluorophenyl group attached to the azetidinone nitrogen – ensuring minimal perturbation to the pharmacophore’s electronic properties or steric bulk [7] [8]. Nuclear Magnetic Resonance (NMR) studies confirm that deuterium atoms occupy these positions without altering the spatial arrangement of functional groups involved in target binding. The diacetate groups, while increasing lipophilicity, are distal to the chiral centers and do not introduce new stereoelements [3] [9].
Structurally, Ezetimibe-d4 Diacetate differs from non-labeled ezetimibe (C24H21F2NO3, MW 409.43 g/mol) in two key aspects:
Functionally, the deuterium labeling does not enhance therapeutic activity but serves as an isotopic tracer. The diacetate form acts as a prodrug, improving permeability in analytical sample preparation workflows. Crucially, Ezetimibe-d4 Diacetate exhibits near-identical chromatographic behavior to unlabeled ezetimibe under reversed-phase HPLC conditions but is distinguishable by mass spectrometry due to its 4 Da mass shift in the molecular ion region [5] [9]. This property makes it indispensable as an internal standard for the accurate quantification of ezetimibe and its metabolites in biological matrices (e.g., plasma, urine) via LC-MS/MS, minimizing matrix effects and improving assay precision [6] [9].
Table 2: Structural and Functional Comparison with Ezetimibe
Feature | Ezetimibe-d4 Diacetate | Ezetimibe (Parent) | Impact | |
---|---|---|---|---|
Molecular Weight | 497.52 g/mol | 409.43 g/mol | +88.09 g/mol (Diacetate + Deuterium) | |
Key Modifications | 1. Deuterium (4 sites)2. Diacetate groups | Phenolic/Aliphatic -OH groups | Enables MS detection; Alters solubility | |
Primary Role | Mass Spectrometry Internal Standard | Active Pharmaceutical Ingredient | Analytical utility vs Therapeutic application | |
Chromatographic Behavior | Similar retention time to ezetimibe glucuronide | Reference compound | Co-elution facilitates comparative quantification | [5] [9] |
Reported melting points for Ezetimibe-d4 Diacetate are not extensively documented in the literature surveyed, though related compounds like Ezetimibe-d4 (non-diacetate) melt at 152–154°C [7] [8]. It exhibits moderate solubility in polar organic solvents: soluble in DMSO, methanol, and ethyl acetate, but likely exhibits low solubility in aqueous buffers due to its diacetylated, non-ionizable structure [6] [8]. This solubility profile necessitates stock solution preparation in solvents like DMSO for analytical applications.
Stability is a critical consideration for isotopic labels. The C-D bonds at the aromatic positions are inherently stable under physiological and standard analytical conditions. However, prolonged exposure to elevated temperatures or extreme pH may promote deuterium exchange. Consequently, manufacturers recommend storage at –20°C to ensure long-term stability and prevent deuterium loss or diacetate hydrolysis [8] [9]. The diacetate moiety itself may be susceptible to enzymatic or alkaline hydrolysis, reverting to the dihydroxy form (ezetimibe-d4) over time if improperly stored.
Table 3: Physicochemical and Handling Properties
Property | Characteristics | Handling Recommendations | |
---|---|---|---|
Physical Form | White to off-white solid | Protect from light | |
Solubility | Soluble: DMSO, Methanol, Ethyl AcetateLikely Insoluble: Water, Hexane | Use anhydrous solvents for stock solutions | |
Storage Conditions | -20°C in sealed, desiccated containers | Avoid repeated freeze-thaw cycles | |
Stability Risks | 1. Potential deuterium exchange under harsh pH/temperature2. Diacetate hydrolysis | Store dessicated; Monitor LC-MS purity | [3] [8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7